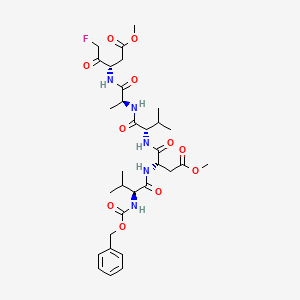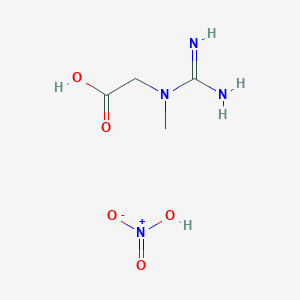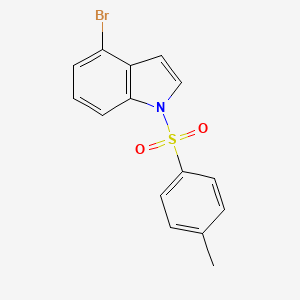
4-bromo-1-tosylindole
Overview
Description
4-bromo-1-tosylindole is a chemical compound that belongs to the class of indoles. Indoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring. This compound is characterized by the presence of a bromine atom at the 4-position and a toluene-4-sulfonyl group attached to the nitrogen atom of the indole ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-tosylindole typically involves the following steps:
Bromination: The indole ring is brominated at the 4-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Sulfonylation: The brominated indole is then reacted with toluene-4-sulfonyl chloride in the presence of a base such as triethylamine to introduce the toluene-4-sulfonyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-tosylindole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The indole ring can be oxidized to form various oxidation products.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the sulfonyl group.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a solvent like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Products include 4-azido-1-(toluene-4-sulfonyl)-1H-indole or 4-thiocyanato-1-(toluene-4-sulfonyl)-1H-indole.
Oxidation Reactions: Products include various oxidized forms of the indole ring.
Reduction Reactions: Products include de-brominated or de-sulfonylated indole derivatives.
Scientific Research Applications
4-bromo-1-tosylindole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-1-tosylindole involves its interaction with various molecular targets. The bromine atom and the toluene-4-sulfonyl group can participate in different chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-(toluene-4-sulfonyl)-1H-imidazole: Similar structure but contains an imidazole ring instead of an indole ring.
4-Bromo-1-(toluene-4-sulfonyl)-1H-pyrrole: Similar structure but contains a pyrrole ring instead of an indole ring.
Uniqueness
4-bromo-1-tosylindole is unique due to the presence of both the bromine atom and the toluene-4-sulfonyl group on the indole ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research.
Properties
Molecular Formula |
C15H12BrNO2S |
|---|---|
Molecular Weight |
350.2 g/mol |
IUPAC Name |
4-bromo-1-(4-methylphenyl)sulfonylindole |
InChI |
InChI=1S/C15H12BrNO2S/c1-11-5-7-12(8-6-11)20(18,19)17-10-9-13-14(16)3-2-4-15(13)17/h2-10H,1H3 |
InChI Key |
LLWDHSQCZPPQDY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC=C3Br |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC=C3Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

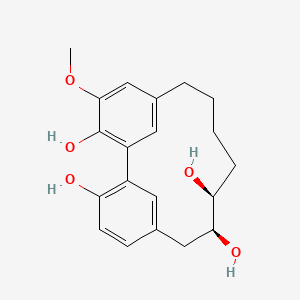
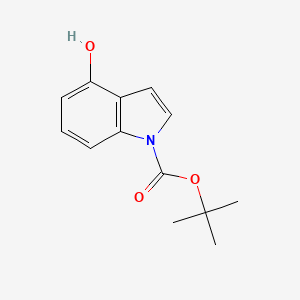
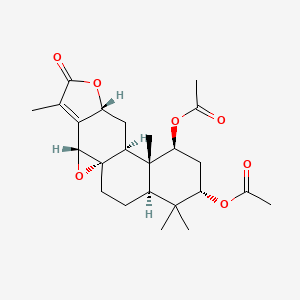
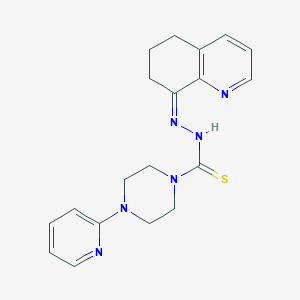
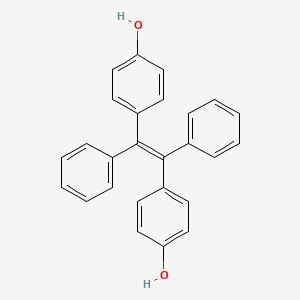
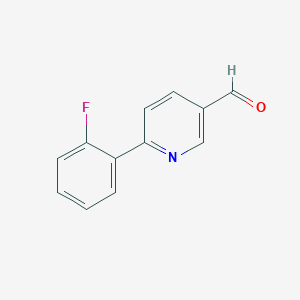
![(3S,4R,6R)-3-[[(2R,4R,5S)-3-acetamido-4-[[(2R,4R,5S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxymethyl]-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]methoxymethyl]-6-[[(2R,4R,5S)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]methoxy]-4,5-dihydroxy-5-methyloxane-2-carboxylic acid](/img/structure/B1632593.png)
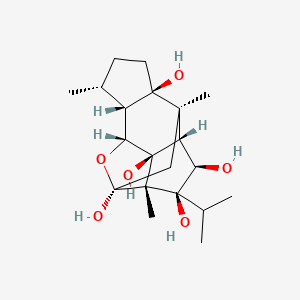
![1-(4-(2-Hydroxypropan-2-yl)-2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazol-5-yl)ethanone](/img/structure/B1632600.png)
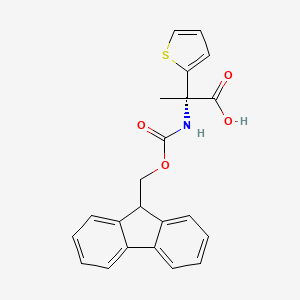
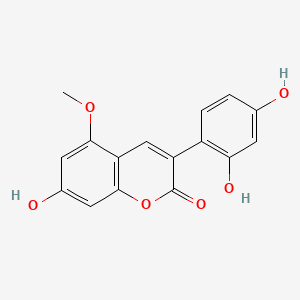
![Methyl imidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B1632609.png)
